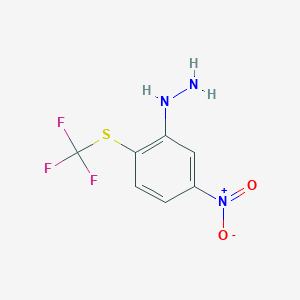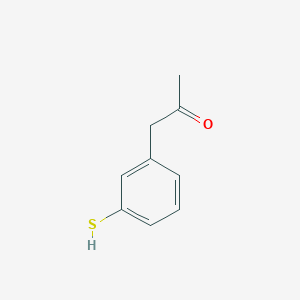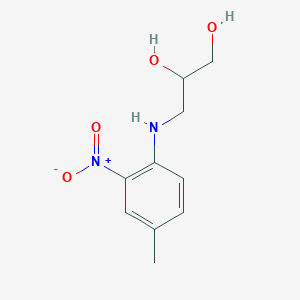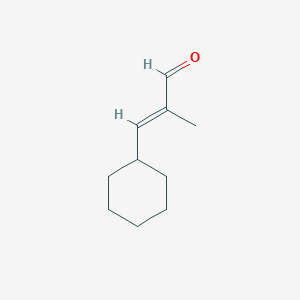
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- is an organic compound with the molecular formula C12H18O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its unique structure, which includes a cyclohexyl group and a propenal moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with 2-methylpropenal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Addition: The carbonyl group can undergo addition reactions with nucleophiles, forming various adducts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Applications De Recherche Scientifique
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- can be compared with other similar compounds such as cinnamaldehyde (3-phenyl-2-propenal) and 2-methyl-3-phenylpropenal. While these compounds share the propenal moiety, the presence of different substituents (cyclohexyl, phenyl) imparts unique properties and reactivity. For instance, cinnamaldehyde is well-known for its use in flavoring and fragrance industries, whereas 2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- is more specialized in research and industrial applications.
Conclusion
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(E)-3-cyclohexyl-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O/c1-9(8-11)7-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b9-7+ |
Clé InChI |
KDRAROBGERQAFD-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=C\C1CCCCC1)/C=O |
SMILES canonique |
CC(=CC1CCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


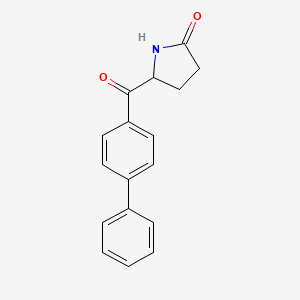
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
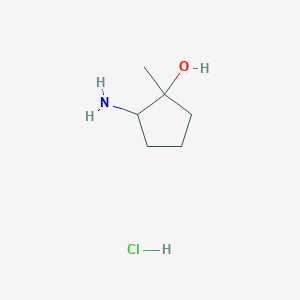

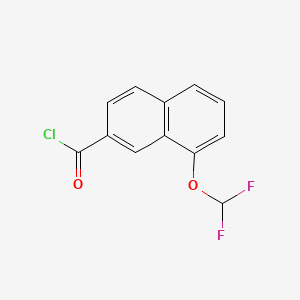
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
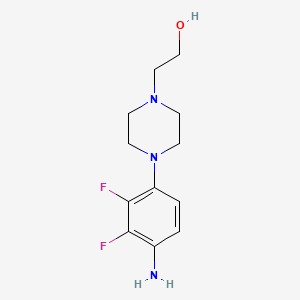
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)


